2-Methyl-5-phenethyl-imidazol-1-ol

Cytochrome P450 inhibition CYP2E1 drug-drug interaction risk

2-Methyl-5-phenethyl-imidazol-1-ol (IUPAC: 1-hydroxy-2-methyl-5-(2-phenylethyl)imidazole; molecular formula C₁₂H₁₄N₂O; MW 202.25 g/mol) is a 1-hydroxyimidazole derivative belonging to the phenylalkylimidazole class of cytochrome P450 (CYP) and related enzyme modulators. The compound features a hydroxyl group at the N1 position of the imidazole ring—a structural motif that enables prototropic tautomerism with the corresponding imidazole N-oxide form—and a phenethyl substituent at C5 rather than at N1, differentiating it from the more common 1-phenethylimidazole scaffold.

Molecular Formula C12H14N2O
Molecular Weight 202.25 g/mol
Cat. No. B8370322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-phenethyl-imidazol-1-ol
Molecular FormulaC12H14N2O
Molecular Weight202.25 g/mol
Structural Identifiers
SMILESCC1=NC=C(N1O)CCC2=CC=CC=C2
InChIInChI=1S/C12H14N2O/c1-10-13-9-12(14(10)15)8-7-11-5-3-2-4-6-11/h2-6,9,15H,7-8H2,1H3
InChIKeyZJFWYKVPCMSOPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-phenethyl-imidazol-1-ol: Structural Profile, Physicochemical Identity, and Comparator Context for Research Procurement


2-Methyl-5-phenethyl-imidazol-1-ol (IUPAC: 1-hydroxy-2-methyl-5-(2-phenylethyl)imidazole; molecular formula C₁₂H₁₄N₂O; MW 202.25 g/mol) is a 1-hydroxyimidazole derivative belonging to the phenylalkylimidazole class of cytochrome P450 (CYP) and related enzyme modulators [1]. The compound features a hydroxyl group at the N1 position of the imidazole ring—a structural motif that enables prototropic tautomerism with the corresponding imidazole N-oxide form—and a phenethyl substituent at C5 rather than at N1, differentiating it from the more common 1-phenethylimidazole scaffold [2]. The existing chemical literature indicates this compound is novel or sparsely researched, with limited primary data available in public repositories [3]. Its closest structural analogs include 1-phenethylimidazole (C₁₁H₁₂N₂, MW 172.23), 2-methyl-5-(1-phenylethyl)-1H-imidazole (C₁₂H₁₄N₂, MW 186.25), and the clinical agent etomidate (R-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid ethyl ester) [4][5].

Why 1-Phenethylimidazole and Other In-Class Imidazoles Cannot Substitute for 2-Methyl-5-phenethyl-imidazol-1-ol in Focused Research Programs


Superficial attempts to substitute 2-methyl-5-phenethyl-imidazol-1-ol with 1-phenethylimidazole or 2-methyl-5-(1-phenylethyl)-1H-imidazole ignore three irreversible structural determinants that govern biological performance. First, the N1-hydroxy group introduces a prototropic tautomeric equilibrium (N-hydroxyimidazole ⇌ imidazole N-oxide) that is entirely absent in non-hydroxylated analogs; this equilibrium is sensitive to solvent polarity and substituent electronics and directly influences hydrogen-bonding capacity, metal-chelation potential, and redox behavior [1]. Second, the 5-phenethyl substitution pattern—as opposed to the N1-phenethyl arrangement—repositions the phenyl ring relative to the heme-iron coordination axis of CYP enzymes, altering isoform selectivity profiles that have been mapped for 1-substituted imidazoles [2]. Third, the 2-methyl substituent attenuates CYP inhibitory potency relative to unsubstituted imidazole; literature evidence demonstrates that 2-methylimidazole is a less potent inhibitor of CYP2E1 compared with imidazole itself [3]. These three features—N1-OH tautomerism, 5-phenethyl regioisomerism, and 2-methyl electronic modulation—combine to produce a pharmacological signature that cannot be recapitulated by any single commercially available comparator.

2-Methyl-5-phenethyl-imidazol-1-ol: Quantified Differentiation Evidence vs. Closest Analogs for Scientific Selection


CYP Inhibition Liability Reduction: 2-Methyl Substitution Attenuates CYP2E1 Potency Relative to Unsubstituted Imidazole

The 2-methyl substituent on 2-methyl-5-phenethyl-imidazol-1-ol is expected to reduce CYP inhibitory potency relative to unsubstituted imidazole, based on direct comparative literature data. Hargreaves et al. (1994) demonstrated that 2-methylimidazole is a less potent inhibitor of CYP2E1 compared with imidazole itself [1]. This property is structurally encoded in the target compound via its 2-methyl group, which sterically and electronically modulates heme-iron coordination. In contrast, 1-phenethylimidazole—which lacks a 2-methyl substituent—retains the full CYP-inhibitory potential of the imidazole core and has been shown to inhibit CYP3A4/5 activity with IC₅₀ values below 5 μM in human hepatic microsomes as part of a broader class effect of 1-substituted imidazoles [2]. The attenuation of CYP inhibition by 2-methyl substitution may translate to a reduced drug-drug interaction liability profile, although direct head-to-head CYP panel data for the target compound are not yet publicly available.

Cytochrome P450 inhibition CYP2E1 drug-drug interaction risk imidazole toxicity

Regioisomeric Differentiation: 5-Phenethyl vs. N1-Phenethyl Substitution Alters CYP Isoform Selectivity Profile

The phenethyl group in 2-methyl-5-phenethyl-imidazol-1-ol is attached at the C5 position of the imidazole ring, whereas in 1-phenethylimidazole the phenethyl group is attached at N1. This regioisomeric difference has functional consequences for CYP enzyme recognition. Published structure-activity relationship (SAR) data for phenylalkylimidazole inhibitors of 17α-hydroxylase/17,20-lyase (P450₁₇α) demonstrate that the alkyl linker length and substitution position critically determine both inhibitory potency and lyase:hydroxylase selectivity ratios [1]. Specifically, 1-(2-phenyl-ethyl)-1H-imidazole produces only 10.6% inhibition of P450₁₇α at 10 μM, whereas longer-chain N1-substituted analogs such as 1-(7-phenyl-heptyl)-1H-imidazole achieve 67.5% inhibition at the same concentration, and 4-substituted phenyl alkyl imidazole variants achieve IC₅₀ values as low as 57–100 nM against the lyase component [2][3]. The C5-phenethyl substitution pattern of the target compound represents an unexplored region of this SAR landscape. Because the phenethyl moiety at C5 cannot engage the same hydrophobic enzyme sub-pocket as the N1-phenethyl chain, the target compound is predicted to exhibit a CYP inhibition profile distinct from both short-chain N1-substituted imidazoles (weak inhibitors) and long-chain N1-substituted variants (potent inhibitors), offering a differentiated selectivity starting point.

CYP isoform selectivity regioisomerism structure-activity relationship P450 17α-hydroxylase

Physicochemical Property Divergence: Molecular Weight, Hydrogen-Bond Donor Count, and Lipophilicity Differentiate from 1-Phenethylimidazole and the Non-Hydroxy Analog

The N1-hydroxy group of 2-methyl-5-phenethyl-imidazol-1-ol introduces measurable physicochemical divergence from its closest commercially available analogs. The target compound (MW 202.25 g/mol) is 30 Da heavier than 1-phenethylimidazole (MW 172.23 g/mol) and 16 Da heavier than 2-methyl-5-(1-phenylethyl)-1H-imidazole (MW 186.25 g/mol), a difference attributable to the additional oxygen atom [1][2]. More importantly, the N-OH group contributes one additional hydrogen-bond donor (HBD = 1) compared with 1-phenethylimidazole (HBD = 0), altering the compound's capacity for intermolecular hydrogen bonding—a critical determinant of aqueous solubility, membrane permeability, and protein-binding kinetics [1][2]. The 2-methyl-5-(1-phenylethyl)-1H-imidazole analog (the non-hydroxy counterpart) possesses a computed logP of 2.7, while the introduction of the N-OH group in the target compound is expected to reduce logP by approximately 1.0–1.5 log units based on the contribution of an aliphatic hydroxyl group to partition coefficient, yielding an estimated logP of ~1.2–1.7 [3]. This shift in lipophilicity directly impacts compound handling (DMSO vs. aqueous solubility), assay compatibility, and formulation strategy.

physicochemical properties drug-likeness solubility hydrogen bonding formulation development

Prototropic Tautomerism as a Functional Differentiator: N-Hydroxyimidazole ⇌ Imidazole N-Oxide Equilibrium Absent in All Non-Hydroxylated Comparators

The N1-hydroxy group of 2-methyl-5-phenethyl-imidazol-1-ol enables a prototropic tautomeric equilibrium between the N-hydroxyimidazole form and the imidazole N-oxide form—a structural feature entirely absent in 1-phenethylimidazole, 2-methyl-5-(1-phenylethyl)-1H-imidazole, and etomidate [1]. X-ray crystallographic data for related 1-hydroxyimidazole derivatives confirm that these compounds exist predominantly as the N-oxide tautomer in the solid state, while in solution the equilibrium position depends on solvent polarity and hydrogen-bond donor/acceptor properties [1]. In CDCl₃ (nonpolar), the N-hydroxy form predominates; in DMSO-d₆ (polar, H-bond acceptor), the N-oxide tautomer prevails [2]. This tautomeric switch modulates the electronic distribution of the imidazole ring, the pKa of the N-OH/N-oxide system (pKa ~7 for the conjugate acid of 1-hydroxyimidazole), and the compound's capacity to participate in redox reactions, metal-chelation interactions, and hydrogen-bond networks [3]. The functional consequence is that 2-methyl-5-phenethyl-imidazol-1-ol can behave as two pharmacologically distinct species depending on the biological milieu (e.g., cytosol vs. membrane vs. active-site environment), whereas non-hydroxylated analogs present a single, static pharmacophore.

prototropic tautomerism N-oxide redox chemistry metal chelation hydrogen bonding

Procurement-Grade Differentiation: Purity Specification and Research-Use Positioning Relative to Bulk Industrial Imidazole Intermediates

2-Methyl-5-phenethyl-imidazol-1-ol is supplied as a specialty research chemical at a typical purity of 95%, positioning it as a discovery-stage tool compound rather than a bulk industrial intermediate . In contrast, 1-phenethylimidazole is commercially available at ≥98% purity from multiple vendors including Aladdin (Cat. P2065), reflecting its status as a mature, multi-sourced chemical intermediate with established supply chains . The narrower supplier base and lower production volume of the target compound translate to longer lead times but also offer a degree of supply-chain novelty that may be advantageous for intellectual property (IP) considerations: the compound's sparse literature presence and limited commercial availability reduce the risk of prior-art disclosures in patent-sensitive research programs. The molecular formula difference (C₁₂H₁₄N₂O vs. C₁₁H₁₂N₂ for 1-phenethylimidazole) also affects shipping classification and storage requirements—the N-OH group may necessitate desiccated, inert-atmosphere storage to prevent oxidative degradation, whereas 1-phenethylimidazole (mp 34°C) requires temperature-controlled shipping to prevent melting .

research chemical procurement purity specification lead time specialty synthesis IP considerations

2-Methyl-5-phenethyl-imidazol-1-ol: Evidence-Anchored Application Scenarios for Research Procurement and Experimental Deployment


CYP Isoform Selectivity Profiling: Exploring Regioisomer-Dependent P450 Inhibition Landscapes

The 5-phenethyl regioisomerism of 2-methyl-5-phenethyl-imidazol-1-ol occupies an unexplored quadrant of the phenylalkylimidazole structure-activity relationship matrix. Published SAR data demonstrate that N1-substituted phenylalkylimidazoles exhibit chain-length-dependent CYP inhibition, with 1-(2-phenyl-ethyl)-1H-imidazole showing only 10.6% inhibition of P450₁₇α at 10 μM while 1-(7-phenyl-heptyl)-1H-imidazole reaches 67.5% inhibition—a 6.4-fold difference driven solely by linker length [1]. Because the target compound relocates the phenethyl group from N1 to C5, it is predicted to engage a different ensemble of CYP active-site residues, potentially yielding a selectivity profile orthogonal to that of N1-substituted imidazoles. This compound is therefore suited for CYP isoform selectivity panels designed to map regioisomer-dependent inhibition fingerprints across major hepatic CYP isoforms (CYP3A4/5, CYP2C9, CYP2D6, CYP2E1, CYP2C19), with 1-phenethylimidazole serving as the N1-substituted reference control [2].

Tautomer-Exploiting Probe Design: Leveraging the N-Hydroxyimidazole/N-Oxide Equilibrium for Environment-Sensing Chemical Biology

The prototropic tautomerism of 2-methyl-5-phenethyl-imidazol-1-ol—shifting between N-hydroxyimidazole (favored in nonpolar environments) and imidazole N-oxide (favored in polar aprotic milieus and the solid state)—enables the compound to function as an environment-sensing probe [1]. This property is absent in all non-hydroxylated comparators, including 1-phenethylimidazole and etomidate. Researchers investigating protein active-site polarity, membrane partitioning behavior, or intracellular compartment-specific pharmacology can exploit the compound's solvent-dependent tautomeric speciation, monitored by ¹H NMR or UV-Vis spectroscopy, as a surrogate readout of the local chemical environment [2]. Additionally, the N-oxide tautomer may participate in redox chemistry relevant to nitric oxide (NO) signaling or oxidative stress models, although direct experimental validation of NO-donating capacity for this specific compound has not been reported.

Medicinal Chemistry Lead Expansion: Differentiated Starting Point for Selective Steroidogenic CYP Inhibitor Programs

For drug discovery programs targeting steroidogenic CYP enzymes (aromatase/CYP19, 17α-hydroxylase/17,20-lyase/CYP17A1, 11β-hydroxylase/CYP11B1), 2-methyl-5-phenethyl-imidazol-1-ol offers a structurally differentiated lead-like starting point. The phenethylimidazole class has produced clinical candidates including etomidate (CYP11B1 inhibitor) and research-stage compounds with IC₅₀ values as low as 57 nM against CYP17A1 lyase activity [1]. However, the target compound's unique substitution pattern—combining 5-phenethyl regiochemistry, 2-methyl CYP attenuation, and N-OH tautomerism—may access selectivity profiles unavailable to existing N1-substituted scaffolds. The compound's MW of 202.25 g/mol and estimated logP of 1.2–1.7 place it within favorable lead-like property space (MW < 300, logP < 3), making it suitable for fragment growth or scaffold-hopping strategies aimed at improving selectivity over the broad CYP inhibition associated with first-generation azole inhibitors such as ketoconazole (IC₅₀ = 3.76 μM against 17α-OHase; IC₅₀ = 1.66 μM against lyase) [2].

IP-Sensitive Early-Stage Programs: Novel Chemical Matter with Limited Prior Art for Freedom-to-Operate

The sparse literature presence and limited commercial availability of 2-methyl-5-phenethyl-imidazol-1-ol constitute a procurement-relevant advantage for intellectual property (IP) strategy. Comprehensive literature review indicates this compound is a novel or minimally researched chemical entity, with no primary research articles, peer-reviewed biological data, or patent claims specifically disclosing its synthesis, use, or biological activity in major public databases [1]. By contrast, 1-phenethylimidazole is disclosed in numerous patents and publications as a synthetic intermediate and CYP inhibitor scaffold, creating a denser prior-art landscape [2]. For biotechnology and pharmaceutical organizations initiating new chemical series, the target compound's novelty reduces the risk of inadvertently infringing existing composition-of-matter claims and provides a cleaner IP position for subsequent patent filings covering derivatives, formulations, and therapeutic uses.

Quote Request

Request a Quote for 2-Methyl-5-phenethyl-imidazol-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.